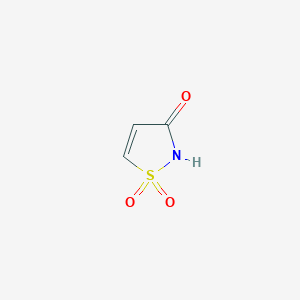
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide, commonly known as DTBZ, is a chemical compound that has gained significant attention in the scientific community due to its potential as a diagnostic tool for Parkinson's disease. DTBZ is a radioligand that binds to the vesicular monoamine transporter 2 (VMAT2), a protein that is responsible for transporting dopamine into synaptic vesicles. The binding of DTBZ to VMAT2 can be visualized using positron emission tomography (PET) imaging, allowing for the detection of changes in dopamine levels in the brain.
Applications De Recherche Scientifique
Synthesis and Characterization
Recent studies have focused on the synthesis and characterization of novel compounds related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide. For instance, Ledenyova et al. (2018) reported on the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, highlighting the complexity of chemical reactions involving pyrazole derivatives and their potential in synthesizing new molecular structures (Ledenyova et al., 2018). Similarly, the work by Palkar et al. (2017) on designing, synthesizing, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents demonstrates the potential of thiazol-2-yloxy benzamide derivatives in medicinal applications (Palkar et al., 2017).
Biological Evaluation
The synthesis and biological evaluation of various derivatives, including those related to the chemical structure , have been extensively studied. For instance, Saeed et al. (2015) synthesized a series of benzamides and evaluated their potential biological applications, providing insights into their use in drug chemistry (Saeed et al., 2015). Nassar et al. (2015) outlined an efficient method to obtain novel pyrazole derivatives, emphasizing their significance in anti-tumor applications (Nassar et al., 2015).
Antimicrobial and Antiviral Activities
The development of novel compounds with antimicrobial and antiviral properties is a critical area of research. Hebishy et al. (2020) described a new route to synthesize benzamide-based 5-aminopyrazoles showing remarkable anti-avian influenza virus activity, highlighting the potential of such compounds in addressing viral diseases (Hebishy et al., 2020).
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12-11-13(2)21(20-12)9-7-18-16(22)14-3-5-15(6-4-14)23-17-19-8-10-24-17/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDQIIVYTLWFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Phenyl-2-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994772.png)


![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2994777.png)
![4-[Amino(cyano)methyl]benzonitrile](/img/structure/B2994778.png)
![3-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2994780.png)
![8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2994783.png)


![[Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid](/img/structure/B2994787.png)